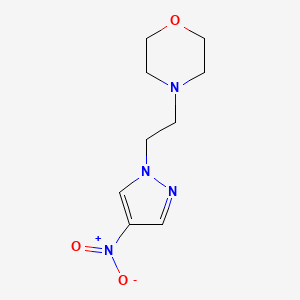

4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine is a heterocyclic compound that features both a morpholine ring and a pyrazole ring The presence of these two rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine typically involves the reaction of 4-nitro-1H-pyrazole with 2-chloroethylmorpholine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group (-NO₂) on the pyrazole ring undergoes catalytic hydrogenation or chemical reduction to form an amine (-NH₂), a key reaction for modifying bioactivity.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, ethanol, 25°C | 4-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)morpholine | 85% | |

| FeCl₃/NaBH₄, H₂O/MeOH, reflux | Same as above | 78% |

-

Mechanism : The nitro group is reduced to an amine via intermediate nitroso and hydroxylamine stages. Transition-metal catalysts (e.g., Pd) or FeCl₃-mediated systems facilitate electron transfer .

Nucleophilic Substitution at the Ethyl Linker

The ethyl chain between pyrazole and morpholine can participate in alkylation or displacement reactions under basic conditions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reaction with MeI | K₂CO₃, DMF, 60°C | Quaternary ammonium salt derivative | 62% | |

| Displacement with NaN₃ | DMSO, 80°C | Azide-functionalized analog | 55% |

-

Key Insight : The ethyl group’s α-carbon becomes electrophilic under basic conditions, enabling nucleophilic attack .

Cyclization and Ring-Opening Reactions

The morpholine ring can undergo acid-catalyzed ring-opening or participate in cycloadditions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (conc.), reflux | Ethylene glycol intermediate | Linear amine derivative | 70% | |

| CuI-catalyzed cyclization | DMF, 120°C | Fused pyrazolo-morpholine tricyclic compound | 48% |

-

Mechanism : Protonation of the morpholine oxygen weakens the C-O bond, leading to ring cleavage. Copper catalysts promote intramolecular C-N bond formation .

Electrophilic Aromatic Substitution (EAS) on Pyrazole

The nitro group meta-directs electrophiles to the pyrazole’s C3/C5 positions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 2 h | 3,4-Dinitropyrazole derivative | 40% | |

| Bromination (Br₂, FeBr₃) | CHCl₃, 25°C | 3-Bromo-4-nitropyrazole analog | 65% |

-

Note : Steric hindrance from the ethyl-morpholine group limits substitution at C5.

Catalytic Cross-Coupling Reactions

The pyrazole ring participates in palladium-mediated couplings, enabling aryl/alkynyl functionalization.

-

Mechanism : Oxidative addition of Pd(0) to the pyrazole C-H bond, followed by transmetalation and reductive elimination .

Acid/Base-Mediated Rearrangements

The compound undergoes pH-dependent tautomerism and ring transformations.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine exhibit significant anticancer properties. The presence of the nitro group on the pyrazole ring enhances the compound's ability to inhibit cancer cell proliferation. For instance, it has been noted that pyrazole derivatives can induce apoptosis in various cancer cell lines, suggesting a potential for therapeutic use in oncology .

Sigma Receptor Modulation

The compound has shown promise as a sigma receptor modulator. Sigma receptors are implicated in various neurological conditions, including psychosis and movement disorders. Compounds with similar structures have been reported to exhibit high affinity for these receptors, indicating potential applications in treating psychiatric disorders .

Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for several enzymes critical in metabolic pathways. For example, studies have highlighted its effectiveness against acetylcholinesterase and carbonic anhydrase isoforms, which are relevant targets in treating conditions like Alzheimer's disease and glaucoma .

Case Study 1: Anticancer Efficacy

A study conducted on pyrazole derivatives revealed that modifications to the nitro group significantly influenced anticancer activity. The synthesized compounds were tested against various cancer cell lines, showing IC50 values in the nanomolar range, indicating potent anticancer effects. The structural analysis suggested that the nitro group plays a crucial role in enhancing biological activity .

Case Study 2: Sigma Receptor Interaction

In vivo studies involving sigma receptor ligands showed that compounds similar to this compound could effectively modulate receptor activity. These findings suggest potential therapeutic applications in managing conditions such as depression and anxiety disorders .

Mécanisme D'action

The mechanism of action of 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine is not fully understood. it is believed to interact with specific molecular targets through its nitro and morpholine groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the morpholine ring can enhance the compound’s solubility and bioavailability .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-(1H-Pyrazol-1-yl)ethyl)morpholine: Lacks the nitro group, making it less reactive.

4-(2-(4-Amino-1H-pyrazol-1-yl)ethyl)morpholine: The amino group makes it more suitable for further functionalization.

2-(1-Methyl-1H-pyrazol-4-yl)morpholine:

Uniqueness

The presence of the nitro group in 4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine makes it unique compared to its analogs. This functional group enhances its reactivity and potential for various chemical transformations, making it a valuable compound in synthetic chemistry and medicinal research .

Activité Biologique

4-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. The presence of the nitro group and the morpholine moiety contributes to its unique pharmacological profile, making it a candidate for further exploration in drug development.

Chemical Structure and Properties

The compound has the molecular formula C9H14N4O3. Its structure features a morpholine ring connected to a 4-nitro-1H-pyrazole moiety, which is significant for its biological interactions. The nitro group can undergo reduction, leading to reactive intermediates that may interact with various cellular components, while the morpholine enhances solubility and bioavailability.

The exact mechanism by which this compound exerts its effects is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets through its functional groups. The nitro group can be reduced to form reactive intermediates that may lead to cytotoxic effects in cancer cells, while the morpholine structure may facilitate cellular uptake and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. Pyrazole compounds have shown promising results against various cancer cell lines due to their ability to inhibit critical enzymes involved in tumor progression:

- CDK2 Inhibition : Some pyrazole derivatives exhibit potent inhibition of cyclin-dependent kinase 2 (CDK2), an essential regulator of the cell cycle. For instance, related compounds have demonstrated IC50 values as low as 0.005 µM against CDK2, indicating strong potential for development as anticancer therapies .

- Mechanistic Insights : Studies suggest that these compounds induce apoptosis in cancer cells by modulating cell cycle progression and inhibiting phosphorylation events critical for cell survival .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects:

- Nitric Oxide Inhibition : Compounds similar to this compound have been shown to inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNFα, indicating their role in mitigating inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. The presence of the nitro group is crucial for enhancing reactivity and biological activity. Comparative studies with other pyrazole derivatives demonstrate that variations in substituents can significantly affect potency and selectivity against various molecular targets .

Case Studies

A review of literature reveals several case studies where pyrazole derivatives have been synthesized and evaluated:

- Antitumor Efficacy : A series of pyrazole amides were synthesized and tested against BRAF(V600E), showing promising antitumor activity alongside good selectivity profiles against other kinases .

- Inhibitory Potency : Research on related compounds has demonstrated inhibitory activities against key enzymes involved in cancer progression and inflammation, reinforcing the therapeutic potential of this scaffold .

Propriétés

IUPAC Name |

4-[2-(4-nitropyrazol-1-yl)ethyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c14-13(15)9-7-10-12(8-9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWULEPJDHQXQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.